molecular formula C20H31NO4 B12845940 methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate

methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate

Cat. No.: B12845940
M. Wt: 349.5 g/mol
InChI Key: QCRKOHCZGTXCPI-QKLQHJQFSA-N
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Description

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester is a complex organic compound with a unique structure that includes an oxazolidine ring, a t-butyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester involves its interaction with specific molecular targets. The oxazolidine ring and the functional groups attached to it can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions .

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20-/m0/s1

InChI Key

QCRKOHCZGTXCPI-QKLQHJQFSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O

Canonical SMILES

CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O

Origin of Product

United States

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